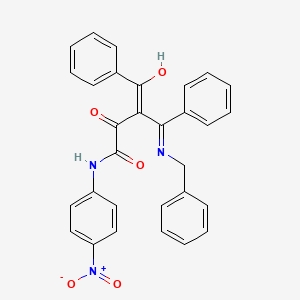
(3Z)-4-(benzylamino)-N-(4-nitrophenyl)-2-oxo-4-phenyl-3-(phenylcarbonyl)but-3-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-3-[(Z)-BENZOYL]-4-(BENZYLAMINO)-N-(4-NITROPHENYL)-2-OXO-4-PHENYLBUT-3-ENAMIDE is a complex organic compound that features multiple functional groups, including benzoyl, benzylamino, nitrophenyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(Z)-BENZOYL]-4-(BENZYLAMINO)-N-(4-NITROPHENYL)-2-OXO-4-PHENYLBUT-3-ENAMIDE typically involves multiple steps:
Formation of the Benzoyl Group: This can be achieved through Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Benzylamino Group: This step involves the reaction of benzylamine with an appropriate precursor, often through nucleophilic substitution.
Incorporation of the Nitro Group: The nitro group can be introduced via nitration of an aromatic ring using a mixture of concentrated nitric and sulfuric acids.
Formation of the Enamide Structure: This involves the condensation of the benzoyl and benzylamino intermediates with a suitable diketone precursor under basic or acidic conditions to form the final enamide structure.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino and phenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Catalysts: Aluminum chloride for Friedel-Crafts acylation, palladium for hydrogenation.
Major Products
Oxidation Products: Carboxylic acids, quinones.
Reduction Products: Amines, hydroxylamines.
Substitution Products: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Material Science: Use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (3Z)-3-[(Z)-BENZOYL]-4-(BENZYLAMINO)-N-(4-NITROPHENYL)-2-OXO-4-PHENYLBUT-3-ENAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3Z)-3-[(Z)-BENZOYL]-4-(AMINO)-N-(4-NITROPHENYL)-2-OXO-4-PHENYLBUT-3-ENAMIDE: Similar structure but lacks the benzyl group.
(3Z)-3-[(Z)-BENZOYL]-4-(BENZYLAMINO)-N-(4-METHOXYPHENYL)-2-OXO-4-PHENYLBUT-3-ENAMIDE: Similar structure but has a methoxy group instead of a nitro group.
Uniqueness
The presence of the benzylamino and nitrophenyl groups in (3Z)-3-[(Z)-BENZOYL]-4-(BENZYLAMINO)-N-(4-NITROPHENYL)-2-OXO-4-PHENYLBUT-3-ENAMIDE may confer unique chemical and biological properties, such as specific binding interactions and reactivity patterns, distinguishing it from similar compounds.
Properties
Molecular Formula |
C30H23N3O5 |
|---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
(E)-3-(N-benzyl-C-phenylcarbonimidoyl)-4-hydroxy-N-(4-nitrophenyl)-2-oxo-4-phenylbut-3-enamide |
InChI |
InChI=1S/C30H23N3O5/c34-28(23-14-8-3-9-15-23)26(29(35)30(36)32-24-16-18-25(19-17-24)33(37)38)27(22-12-6-2-7-13-22)31-20-21-10-4-1-5-11-21/h1-19,34H,20H2,(H,32,36)/b28-26+,31-27? |
InChI Key |
NLDHEXPEJGSASM-JTFHZJCFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN=C(C2=CC=CC=C2)/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(C2=CC=CC=C2)C(=C(C3=CC=CC=C3)O)C(=O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















